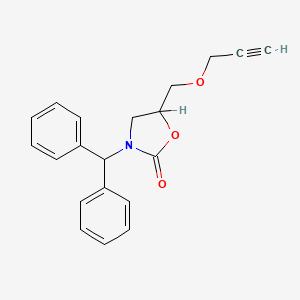![molecular formula C16H14N4O6 B14701764 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate CAS No. 15212-17-6](/img/structure/B14701764.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate is an organic compound with the molecular formula C16H14N4O6 This compound is known for its distinctive structure, which includes a hydrazone linkage and nitro groups
Vorbereitungsmethoden
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. One common method includes the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product.
Analyse Chemischer Reaktionen
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate has been explored for various scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organic compounds.
Biology: The compound has been studied for its potential anticancer activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, leading to cytotoxic effects. The hydrazone linkage also plays a role in its biological activity by facilitating the formation of reactive species.
Vergleich Mit ähnlichen Verbindungen
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate can be compared with other similar compounds, such as:
2-[2-(2,4-Dinitrophenyl)hydrazono]-4-oxothiazolidine derivatives: These compounds also contain the 2,4-dinitrophenylhydrazone moiety and have been studied for their anticancer activity.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: . The uniqueness of this compound lies in its specific structure and the presence of the acetate group, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
15212-17-6 |
|---|---|
Molekularformel |
C16H14N4O6 |
Molekulargewicht |
358.31 g/mol |
IUPAC-Name |
[2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl] acetate |
InChI |
InChI=1S/C16H14N4O6/c1-11(21)26-10-15(12-5-3-2-4-6-12)18-17-14-8-7-13(19(22)23)9-16(14)20(24)25/h2-9,17H,10H2,1H3 |
InChI-Schlüssel |
HIZWBHYXEIYWIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


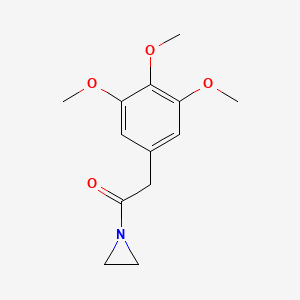

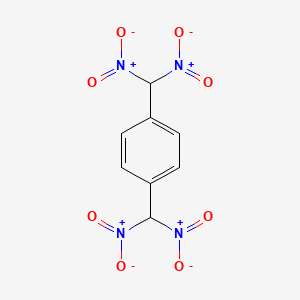
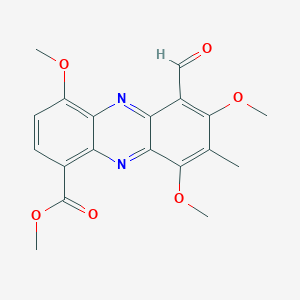
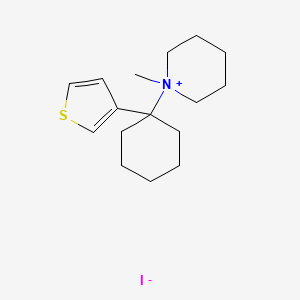
![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
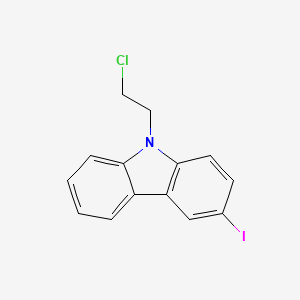
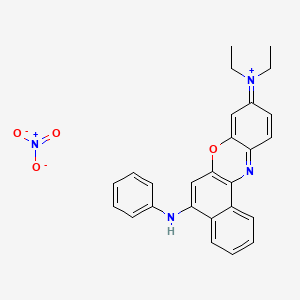
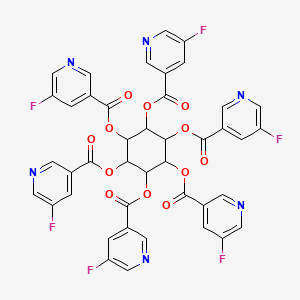
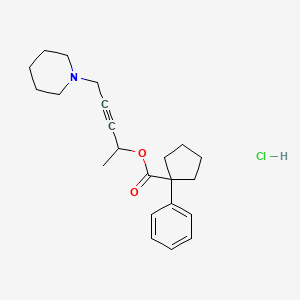

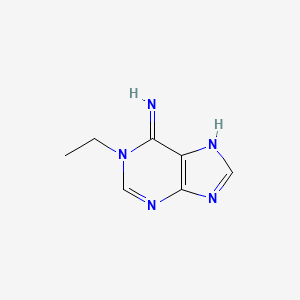
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
